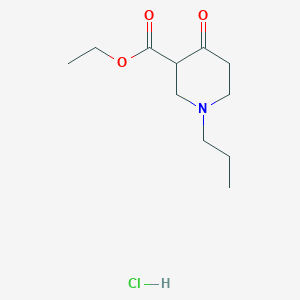
(4S)-4-hydroxy-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4S)-4-hydroxy-1-methylpyrrolidin-2-one”, also known as L-pyroglutamic acid, is a naturally occurring compound found in foods such as soybeans, wheat germ, and dairy products. It has a molecular formula of C5H9NO2 and a molecular weight of 115.13 .
Molecular Structure Analysis
The molecular structure of “(4S)-4-hydroxy-1-methylpyrrolidin-2-one” consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4S)-4-hydroxy-1-methylpyrrolidin-2-one” are not fully detailed in the available resources. The compound has a molecular weight of 115.13 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, obtained through double fluorination of (4S)-4-hydroxy-1-methylpyrrolidin-2-one, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives serve as synthons for the preparation of various intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, showcasing their versatility in drug development processes (Singh & Umemoto, 2011).
Synthesis of Biologically Active Compounds
Optically active 4-substituted pyrrolidin-2-one substructures, which can be synthesized from (4S)-4-hydroxy-1-methylpyrrolidin-2-one, are found in various biologically active compounds. These include drugs such as the oral carbapenem antibiotic drug CS-834, the antidepressant agent rolipram, and the nootropic drug oxiracetam for Alzheimer’s disease. This highlights the compound's role in the synthesis of drugs with significant pharmacological effects (Jeong, Hwang, & Ahn, 2005).
Organic Synthesis and Catalysis
(4S)-4-hydroxy-1-methylpyrrolidin-2-one derivatives are utilized in asymmetric Michael additions of ketones to nitroalkenes, mediated by densely substituted L-proline esters. This application underscores the compound’s utility in organic synthesis, facilitating the construction of complex molecules with significant enantioselectivity (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Stereochemistry and Structural Studies
Research into the stereochemistry of 1,2,3,4-tetrasubstituted pyrrolidines derived from (4S)-4-hydroxy-1-methylpyrrolidin-2-one has provided valuable insights into the relative configurations of these compounds. Spectroscopic methods, including 1H NMR and 13C NMR, have been employed for structural assignments, facilitating the development of novel pyrrolidine derivatives (Rozing, Koning, & Huisman, 2010).
Environmental Friendly Synthetic Routes
The compound has also been implicated in environmentally friendly synthetic routes, such as the synthesis of hydroxypyrrolidines using zeolites as catalysts. This approach provides an alternative to traditional homogeneous catalysis, offering advantages in yield, step reduction, and reaction condition mildness, highlighting the compound's role in sustainable chemistry practices (Fan, Chuah, & Jaenicke, 2019).
Eigenschaften
IUPAC Name |
(4S)-4-hydroxy-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVPVSMWSPGZSV-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](CC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-hydroxy-1-methylpyrrolidin-2-one | |
CAS RN |
141629-21-2 |
Source


|
| Record name | (4S)-4-hydroxy-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)





![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2574032.png)


![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)
![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2574037.png)

![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)
